Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl
CAS No.:
Cat. No.: VC18451165
Molecular Formula: C24H26N2O9S2
Molecular Weight: 550.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O9S2 |
|---|---|
| Molecular Weight | 550.6 g/mol |
| IUPAC Name | [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C24H26N2O9S2/c1-15-4-8-18(9-5-15)36(29,30)33-14-21-20(35-37(31,32)19-10-6-16(2)7-11-19)12-22(34-21)26-13-17(3)23(27)25-24(26)28/h4-11,13,20-22H,12,14H2,1-3H3,(H,25,27,28)/t20-,21+,22+/m0/s1 |
| Standard InChI Key | VQRAMBPGTFRTIP-BHDDXSALSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OS(=O)(=O)C4=CC=C(C=C4)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl (C₂₄H₂₆N₂O₉S₂) features a molecular weight of 550.6 g/mol and adopts the IUPAC name [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate. The compound’s structure integrates two critical elements:
-
Thymine base: A pyrimidine derivative with a methyl group at the 5-position, essential for base-pairing with adenine in DNA.
-
Modified sugar backbone: A 2-deoxy-D-erythro-pentofuranosyl ring with tosyl groups at the 3' and 5' positions, altering steric and electronic properties compared to natural deoxyribose .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₆N₂O₉S₂ |
| Molecular Weight | 550.6 g/mol |
| IUPAC Name | [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
| Solubility | Likely polar organic solvents |
| Stability | Hydrolytically sensitive at unprotected positions |
Synthesis and Structural Confirmation
Synthetic Strategy
The synthesis involves multi-step orthogonal protection/deprotection sequences typical of nucleoside analog production:
-
Thymidine functionalization: Introduction of tosyl groups at the 3' and 5' hydroxyl positions using p-toluenesulfonyl chloride under basic conditions.
-
Sugar modification: Stereoselective formation of the erythro-pentofuranosyl configuration via Mitsunobu or similar reactions .
-
Global deprotection: Selective removal of protecting groups while preserving the nucleoside’s integrity .
Critical challenges include avoiding premature deprotection and ensuring regioselective tosylation. Comparative studies on analogous compounds suggest yields of 15–30% for similar multi-step syntheses .
Spectroscopic Characterization
Structural validation employs:
-
¹H/¹³C NMR: Confirms sugar puckering (C2'-endo vs. C3'-endo) and tosyl group integration.
-
High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks at m/z 551.12 [M+H]⁺.
-
X-ray Crystallography: Resolves absolute stereochemistry, though no published data exists for this specific compound .
Mechanism of Biological Activity
DNA Replication Interference
As a thymidine analog, the compound incorporates into growing DNA strands during replication. Key disruptive effects include:
-
Chain termination: Bulky tosyl groups introduce steric hindrance, preventing phosphodiester bond formation with subsequent nucleotides .
-
Base-pair mismatch: Altered sugar pucker (C2'-endo) modifies helix geometry, inducing replication errors .
Table 2: Comparative Activity of Nucleoside Analogs
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Tos(-3)[Tos(-5)]... | N/A | DNA polymerase |
| 2'-deoxy-2',2'-difluoro-5-iodouridine | 3.5 ± 0.0 | Feline herpes TK |
| Acyclovir | 0.02–0.2 | Herpes simplex TK |
Kinase-Dependent Activation
Therapeutic and Research Applications
Anticancer Activity
Mechanistic parallels exist with fluorouracil (5-FU) and gemcitabine:
-
S-phase arrest: Incorporation into tumor DNA triggers checkpoint activation.
-
Synergy with radiotherapy: Radiation-induced DNA damage potentiation observed in similar compounds .
Molecular Biology Tools
Patent literature highlights applications in:
-
Chain-termination sequencing: Modified triphosphates improve read accuracy by reducing polymerase exonuclease activity .
-
Fluorescent probes: Tosyl groups serve as attachment points for fluorophores in real-time PCR monitoring .
Challenges and Future Directions
Pharmacokinetic Limitations
-
Poor bioavailability: High molecular weight (550.6 g/mol) and polarity limit membrane permeability.
-
Metabolic instability: Esterase-mediated tosyl cleavage generates inactive metabolites .
Synthetic Optimization
Emerging strategies include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume